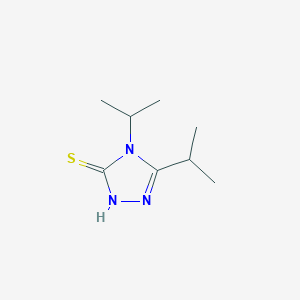![molecular formula C12H15N3OS B1274939 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667413-37-8](/img/structure/B1274939.png)
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with triazole and thiol functionalities have been synthesized and studied for their potential biological activities and physicochemical properties.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols was achieved by treating p-hydroxy benzophenones with ethyl bromoacetate followed by cyclization with thiosemicarbazide . Similarly, the synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine derivatives was carried out using N-cyano-carbonimidodithioic acid dimethyl ester and methane thiol hydrazine monohydrate . These methods could potentially be adapted for the synthesis of 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and X-ray crystallography. For example, the crystal structure of a triazole-thione derivative was determined, revealing dihedral angles between the triazole ring and substituted benzene rings, as well as the presence of intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, including tautomerism and complex formation. The thiol-thione tautomerism of triazole derivatives has been described, which is an equilibrium between thiol and thione forms . Additionally, triazole compounds can form complexes with other molecules, as demonstrated by the isolation of tautomers as complexes with a host compound . These reactions can influence the biological activity and stability of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The alkylation reactions of triazole-thiols with bromoalkanes have been studied, leading to the synthesis of compounds with high yield and the investigation of their antibacterial activity . The physicochemical properties of these compounds are essential for their potential application as pharmaceuticals.
Aplicaciones Científicas De Investigación
Crystal Structure and Synthesis
- The compound has been utilized in the synthesis of related triazole derivatives. For example, a similar compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione, was synthesized, and its crystal structure was studied. This research contributes to understanding the molecular arrangement and interaction within similar compounds (Xu et al., 2006).
Biological and Pharmacological Studies
- Triazole derivatives, including structures similar to the compound , have been explored for their biological activities. For instance, Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for antioxidant and α-glucosidase inhibitory activities. These studies indicate the potential of triazole derivatives in medicinal chemistry (Pillai et al., 2019).
Physicochemical Properties and Synthesis
- The focus on the synthesis and physicochemical properties of 1,2,4-triazole derivatives, including those structurally similar to the compound , highlights their significance in pharmaceutical science. This research emphasizes the importance of understanding the synthesis, physical, chemical, and biological properties of these compounds (Kravchenko et al., 2018).
DNA Methylation Inhibition
- Some derivatives of 4H-1,2,4-triazole-3-thiol, closely related to the compound, have been synthesized and studied for their anti-tumor activity and the effect on the methylation level of tumor DNA. This research offers insights into the therapeutic potential of triazole derivatives in oncology (Hovsepyan et al., 2018).
Antioxidant and Analgesic Activities
- Schiff bases of 4-amino-1,2,4-triazole derivatives, which are structurally related to the compound of interest, have been synthesized and shown to possess significant analgesic and antioxidant properties. This underlines the potential utility of these compounds in the treatment of pain and oxidative stress-related disorders (Karrouchi et al., 2016).
Insecticidal Activity
- Certain triazole derivatives, including those similar to the compound , have demonstrated significant insecticidal activity against Plodia interpunctella. This suggests their potential application in pest control (Maddila et al., 2015).
Electrochemical Properties
- The electrochemical behavior of similar triazole compounds has been studied, highlighting their potential application in electrochemical processes and materials science (Fotouhi et al., 2002).
Propiedades
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-9(2)6-10(5-8)16-7-11-13-14-12(17)15(11)3/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLFVZTUJLBZGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NNC(=S)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395718 |
Source


|
| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667413-37-8 |
Source


|
| Record name | 5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

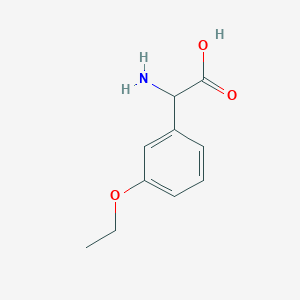
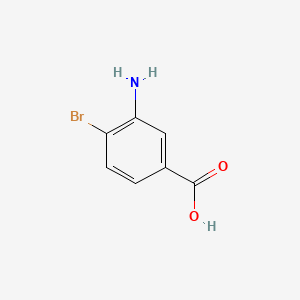
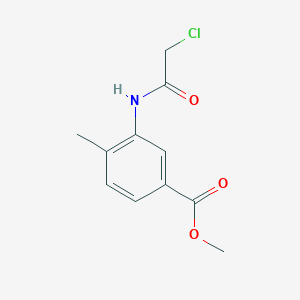

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)
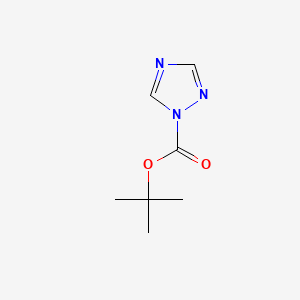

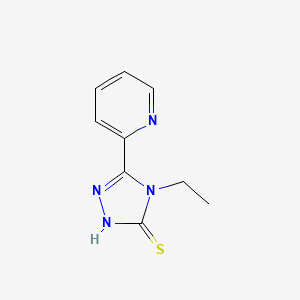


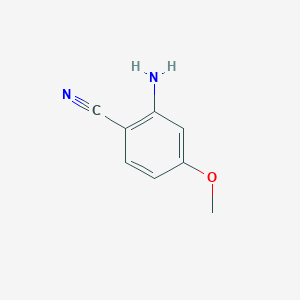
![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)
